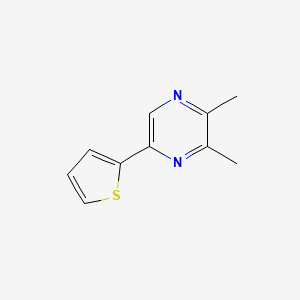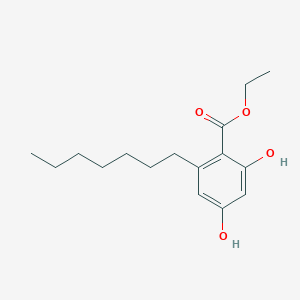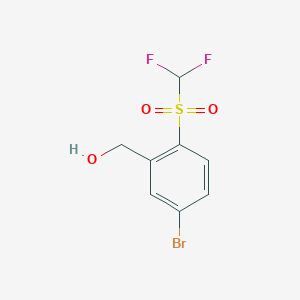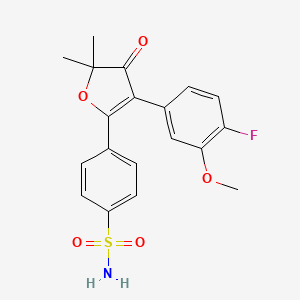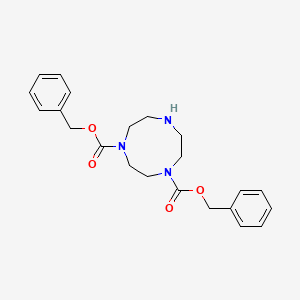
Bis(2-mercaptoethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-mercaptoethyl)amine: is an organic compound that contains two thiol groups and one amine group. It is known for its ability to form stable complexes with metals, making it useful in various chemical and industrial applications. The compound is also referred to as a chelating agent due to its ability to bind to metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis from 2-chloroethylamine hydrochloride and sodium hydrosulfide:
Reaction: 2-chloroethylamine hydrochloride reacts with sodium hydrosulfide in an aqueous solution.
Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product: Bis(2-mercaptoethyl)amine is obtained after purification.
-
Synthesis from 2-mercaptoethanol and ammonia:
Reaction: 2-mercaptoethanol reacts with ammonia in the presence of a catalyst.
Conditions: The reaction is conducted under elevated temperatures and pressures.
Product: this compound is produced after distillation and purification.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process may include additional steps such as solvent extraction and recrystallization to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide, oxygen.
Conditions: Mild to moderate temperatures.
Products: Disulfides and sulfonic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride.
Conditions: Anhydrous conditions, low temperatures.
Products: Thiols and amines.
-
Substitution:
Reagents: Alkyl halides, acyl chlorides.
Conditions: Basic or acidic conditions depending on the reagent.
Products: Substituted amines and thiols.
Common Reagents and Conditions:
- Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products:
- Major products formed from these reactions include disulfides, sulfonic acids, substituted amines, and thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Bis(2-mercaptoethyl)amine is used as a chelating agent in coordination chemistry to form stable complexes with metal ions. It is also employed in the synthesis of various organic compounds.
Biology:
- In biological research, this compound is used to study the interactions between thiol groups and metal ions in proteins and enzymes. It is also used in the development of thiol-based drugs.
Medicine:
- The compound has potential applications in medicine as a chelating agent for the treatment of heavy metal poisoning. It is also being investigated for its role in drug delivery systems.
Industry:
- In industrial applications, this compound is used in the production of polymers, resins, and adhesives. It is also employed in the manufacturing of catalysts and as a stabilizer in various chemical processes.
Wirkmechanismus
Mechanism:
- Bis(2-mercaptoethyl)amine exerts its effects primarily through its thiol groups, which can form strong bonds with metal ions. This chelation process involves the donation of electron pairs from the thiol groups to the metal ions, resulting in the formation of stable complexes.
Molecular Targets and Pathways:
- The primary molecular targets of this compound are metal ions such as copper, zinc, and iron. The compound can also interact with thiol groups in proteins and enzymes, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
-
Ethylenediaminetetraacetic acid (EDTA):
Comparison: Both bis(2-mercaptoethyl)amine and EDTA are chelating agents, but EDTA has a broader range of metal ion affinities and is more commonly used in medical and industrial applications.
-
Dimercaprol:
Comparison: Dimercaprol is another thiol-based chelating agent used in the treatment of heavy metal poisoning. This compound has similar chelating properties but may offer different binding affinities and stability.
-
Diethylenetriaminepentaacetic acid (DTPA):
Comparison: DTPA is a polyamino carboxylic acid with strong chelating properties. This compound, while also a chelating agent, has a different structure and may be used in different applications due to its unique properties.
Uniqueness:
- This compound is unique due to its dual thiol groups, which provide strong and specific binding to metal ions. This makes it particularly useful in applications requiring high-affinity metal chelation.
Eigenschaften
IUPAC Name |
2-(2-sulfanylethylamino)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2/c6-3-1-5-2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTJBUCAVSBDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
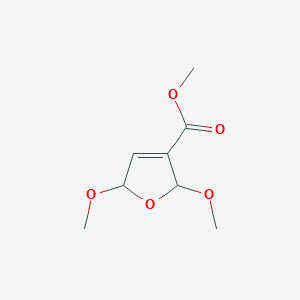
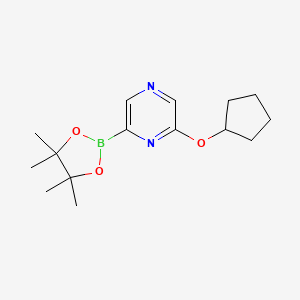
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
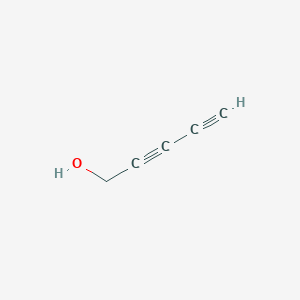
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
